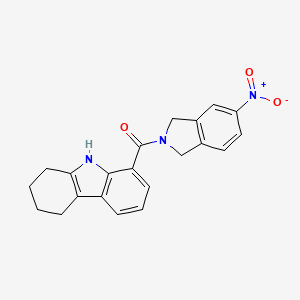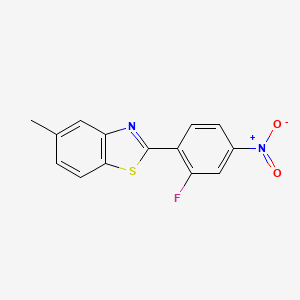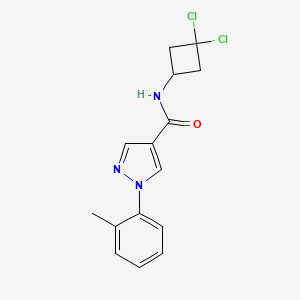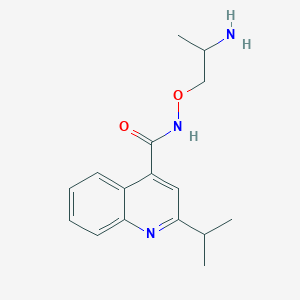![molecular formula C15H16N2O4 B7437529 methyl (E)-4-[2-(4-cyanophenoxy)propanoylamino]but-2-enoate](/img/structure/B7437529.png)
methyl (E)-4-[2-(4-cyanophenoxy)propanoylamino]but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-4-[2-(4-cyanophenoxy)propanoylamino]but-2-enoate, commonly known as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPB is a synthetic compound that belongs to the family of propanoic acid derivatives. It is a yellowish powder that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
Mechanism of Action
The exact mechanism of action of CPB is not fully understood. However, it has been suggested that CPB exerts its effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. CPB has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for maintaining tissue homeostasis.
Biochemical and Physiological Effects:
CPB has been shown to have several biochemical and physiological effects. In cancer cells, CPB has been shown to inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation, leading to the induction of apoptosis. CPB has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, CPB has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells and tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CPB in lab experiments is its unique chemical properties, which make it an ideal scaffold for the development of new drugs and materials. CPB is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using CPB in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on CPB. One potential direction is the development of new drugs based on the chemical scaffold of CPB. Another potential direction is the synthesis of new materials with enhanced properties using CPB as a building block. In addition, further research is needed to fully understand the mechanism of action of CPB and its potential applications in various fields.
Conclusion:
In conclusion, CPB is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. CPB has been extensively studied for its potential applications in cancer research, drug discovery, and material science. CPB exerts its effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation and inducing apoptosis. CPB has several biochemical and physiological effects, including anti-inflammatory and antioxidant properties. While CPB has several advantages for lab experiments, its potential toxicity may limit its use in certain applications. There are several future directions for research on CPB, including the development of new drugs and materials and further understanding of its mechanism of action.
Synthesis Methods
CPB is synthesized from 4-cyanophenol, which is reacted with 2-amino-2-methyl-1-propanol to form 2-(4-cyanophenoxy)propan-1-ol. The resulting compound is then reacted with methyl acrylate in the presence of a base to form CPB.
Scientific Research Applications
CPB has been extensively studied for its potential applications in various fields such as cancer research, drug discovery, and material science. In cancer research, CPB has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In drug discovery, CPB has been used as a scaffold for the development of new drugs due to its unique chemical properties. In material science, CPB has been used as a building block for the synthesis of new materials with enhanced properties.
properties
IUPAC Name |
methyl (E)-4-[2-(4-cyanophenoxy)propanoylamino]but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-11(15(19)17-9-3-4-14(18)20-2)21-13-7-5-12(10-16)6-8-13/h3-8,11H,9H2,1-2H3,(H,17,19)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLCKGPSFWOWCT-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC=CC(=O)OC)OC1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NC/C=C/C(=O)OC)OC1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (E)-4-[2-(4-cyanophenoxy)propanoylamino]but-2-enoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]sulfonyl-7-fluoro-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7437454.png)

![5-[3-(3-Methyldiazirin-3-yl)piperidine-1-carbonyl]-1,2-dihydropyrazol-3-one](/img/structure/B7437476.png)
![1-[4-ethyl-5-[2-[4-[[3-(methoxymethyl)-1,2-oxazol-4-yl]methyl]piperazin-1-yl]-1,3-thiazol-4-yl]-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7437480.png)
![1-amino-N-[(2-chlorophenyl)methyl]-N-(cyclopropylmethyl)-3-hydroxycyclobutane-1-carboxamide](/img/structure/B7437482.png)
![2-Bromo-5-fluoro-4-[3-(oxetan-3-ylamino)azetidin-1-yl]benzonitrile](/img/structure/B7437493.png)
![3-(5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)-N-(oxepan-4-yl)propanamide](/img/structure/B7437498.png)

![N-(4-hydroxy-3,5-dimethylphenyl)-4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B7437511.png)
![1-(2-hydroxyethyl)-N-[5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-yl]pyrazole-4-carboxamide](/img/structure/B7437519.png)
![N-[[(1R,2R)-2-(2,4-dichlorophenyl)cyclopropyl]methyl]-3-hydroxyoxetane-3-carboxamide](/img/structure/B7437524.png)
![2-[3-Methoxy-3-(1-methylimidazol-2-yl)azetidin-1-yl]-5-pyridin-2-yl-1,3,4-thiadiazole](/img/structure/B7437530.png)
